molecular formula C8H9NO3 B3034110 4-Amino-3-(hydroxymethyl)benzoic acid CAS No. 1378955-81-7

4-Amino-3-(hydroxymethyl)benzoic acid

Cat. No.: B3034110
CAS No.: 1378955-81-7
M. Wt: 167.16 g/mol
InChI Key: CBUKLMQFSKEQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(hydroxymethyl)benzoic acid: is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a hydroxymethyl group at the 3-position

Biochemical Analysis

Biochemical Properties

4-Amino-3-(hydroxymethyl)benzoic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One notable interaction is with the enzyme 4-hydroxybenzoate 3-hydroxylase, which catalyzes the hydroxylation of 4-aminobenzoic acid to produce 4-amino-3-hydroxybenzoic acid . This interaction is crucial for the biosynthesis of certain aromatic compounds. Additionally, this compound can act as a precursor in the synthesis of polybenzoxazole polymers, which are known for their thermal stability and mechanical strength .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. This compound also exhibits antimicrobial and cytotoxic properties, making it a potential candidate for drug development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, such as 4-hydroxybenzoate 3-hydroxylase, and facilitate the hydroxylation of aromatic compounds . This binding interaction is essential for the compound’s role in biosynthetic pathways. Additionally, this compound can influence gene expression by acting as a precursor for the synthesis of other bioactive molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under aerobic and anaerobic conditions, maintaining a constant concentration in culture media . Its stability can be affected by the presence of certain enzymes, which can convert it into other compounds. For example, in Escherichia coli, this compound is rapidly converted to 3-acetylamino-4-hydroxybenzoic acid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic effects, such as growth retardation in Escherichia coli . At lower doses, it can be used effectively in various biochemical applications without causing significant adverse effects. The optimal dosage for specific applications depends on the desired outcome and the biological system being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. In Streptomyces griseus, it is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde and dihydroxyacetone phosphate . This compound is also a metabolic intermediate in the biosynthesis of grixazone, a bioactive compound with potential therapeutic applications . The enzymes GriI and GriH play a crucial role in these metabolic pathways by catalyzing the necessary reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within different cellular compartments can influence its activity and function, as it may be localized to specific organelles where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria or endoplasmic reticulum, where it participates in essential biochemical reactions. The precise localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Amino-3-(hydroxymethyl)benzoic acid involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to yield this compound . The reaction conditions typically involve:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

4-Amino-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 4-Amino-3-carboxybenzoic acid.

    Reduction: The amino group can be reduced to form 4-Hydroxy-3-(hydroxymethyl)benzoic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Amino-3-carboxybenzoic acid.

    Reduction: 4-Hydroxy-3-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    3-Hydroxy-4-aminobenzoic acid: This compound is similar in structure but has the amino and hydroxyl groups reversed.

    4-Hydroxy-3-aminobenzoic acid: Another similar compound with the hydroxyl and amino groups swapped.

Uniqueness:

4-Amino-3-(hydroxymethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific biological applications.

Properties

IUPAC Name

4-amino-3-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKLMQFSKEQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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